molecular formula C19H19NO5 B2453825 (2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid CAS No. 2171182-59-3

(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid

Cat. No.: B2453825
CAS No.: 2171182-59-3
M. Wt: 341.363
InChI Key: VGNKGCLTXGABKX-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid” is a compound with the InChI code 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 . It is stored in a sealed, dry environment at 2-8 degrees .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC@HO)CC(OC)=O)OCC1=C2C=CC=C1C3=C2C=CC=C3 . The molecular weight is 383.39 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 383.39 . Its InChI code is 1S/C19H19NO5/c1-24-11-17(18(21)22)20-19(23)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 .

Scientific Research Applications

Synthesis and Characterization

(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid, commonly referenced in the context of its derivatives and related compounds, is notable for its applications in the synthesis and characterization of complex organic molecules. For instance, Le and Goodnow (2004) described the synthesis of a related compound, 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, from 3‐bromopyruvic acid and N‐Fmoc‐thiourea, highlighting its utility in organic synthesis (Le & Goodnow, 2004). Additionally, Babu and Kantharaju (2005) synthesized and characterized various carbamates derived from Fmoc-amino acids, further elucidating the compound's role in the synthesis of complex molecules like dipeptidyl urea esters (Babu & Kantharaju, 2005).

Solid Phase Synthesis

The compound is also pivotal in the solid phase synthesis of oligoureas and peptides. Guichard et al. (2000) presented an efficient stepwise synthesis of oligoureas on a solid support using derivatives of this compound as activated monomers (Guichard et al., 2000). Sureshbabu et al. (2006) detailed a method for synthesizing dipeptidyl ureas and urea acids, employing derivatives as activated monomers, emphasizing its role in the creation of peptide-based compounds (Sureshbabu et al., 2006).

Supramolecular Features and Photophysics

In the realm of material science, Bojarska et al. (2020) explored the structural and supramolecular features of Fmoc-protected amino acids, highlighting their significance in the design and development of biomaterials and therapeutics. This study underlines the compound's relevance in understanding the molecular interactions and designing advanced materials (Bojarska et al., 2020). Moreover, Morales et al. (2010) investigated the linear and nonlinear photophysics of a water-soluble fluorene derivative, showcasing its potential in bioimaging and emphasizing the compound's utility in understanding and harnessing photophysical properties (Morales et al., 2010).

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methoxypropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-24-17(18(21)22)10-20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGNKGCLTXGABKX-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.